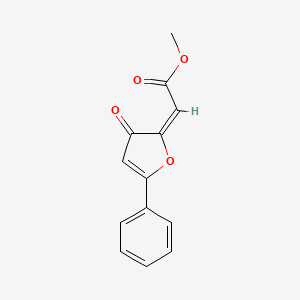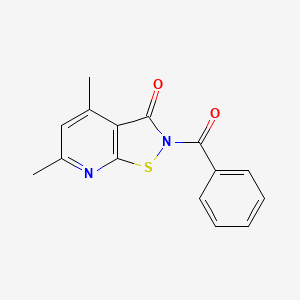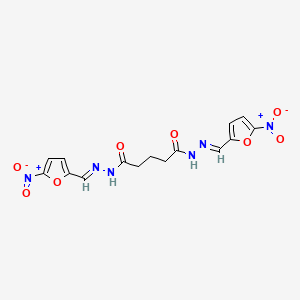
5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophen
Übersicht
Beschreibung
5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is a chemical compound with the empirical formula C14H22S2Sn2 and a molecular weight of 491.87 . It is used for the synthesis of small molecules and polymer semiconductors for OFETs, OLED, PLED, OPV applications .
Synthesis Analysis
The compound can be synthesized from commercially available 2,2’-bithiophene, which is lithiated selectively at 5,5’-positions, using two equivalents of n-BuLi in anhydrous THF at −78 °C .Molecular Structure Analysis
The Stille-coupling reaction of cyclobutene 1 with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (2THSn) using [Pd(π-cinnamyl)Cl]2 as the precatalyst and tBuXPhos as the ligand, resulted in a 34% yield of soluble red solids and side products .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 96-100°C . The boiling point is predicted to be 418.2±55.0 °C . It has a density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .Wissenschaftliche Forschungsanwendungen
Organische Feldeffekttransistoren (OFETs)
Diese Verbindung kann für die Synthese von kleinen Molekülen und PolymersHalbleitern für OFETs verwendet werden . OFETs sind eine Art von Feldeffekttransistor, der einen organischen Halbleiter in seinem Kanal verwendet. Sie werden in der organischen Elektronik für ihre hohe Beweglichkeit, Flexibilität und einfache Herstellung verwendet.
Organische Leuchtdioden (OLEDs)
5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophen wird auch bei der Produktion von OLEDs verwendet . OLEDs werden zur Herstellung von digitalen Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Smartphones und Handheld-Spielkonsolen verwendet.
Polymere Leuchtdioden (PLEDs)
Diese Verbindung wird bei der Synthese von halbleitenden Polymeren für PLED-Anwendungen verwendet . PLEDs sind eine Art von organischer Leuchtdiode (OLED), die elektrolumineszierende leitfähige Polymere verwendet. Diese Geräte sind attraktiv wegen ihrer mechanischen Flexibilität und ihres Potenzials für die Abdeckung großer Flächen.
Organische Photovoltaik (OPVs)
5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophen wird bei der Synthese von kleinen Molekülen und PolymersHalbleitern für OPV-Anwendungen verwendet . OPVs sind eine Art von Photovoltaik, die organische Elektronik verwendet - ein Zweig der Elektronik, der sich mit leitfähigen organischen Polymeren oder kleinen organischen Molekülen befasst - für die Lichtabsorption und den Ladungstransport.
Synthese von Polymeren mit niedriger Bandlücke
Diese Verbindung kann aus 2,2'-Bithiophen hergestellt werden, das eine elektronenreiche und spendende Einheit ist, wenn es in PolymersHalbleiter mit niedriger Bandlücke eingebettet ist . Polymere mit niedriger Bandlücke sind im Bereich der organischen Elektronik von großem Interesse aufgrund ihrer möglichen Anwendungen in Photovoltaikgeräten, Feldeffekttransistoren und Leuchtdioden.
Synthese von stark n-dotierbaren π-konjugierten Redoxpolymeren
Die Reaktion mit 4,9-Dibrom-2,7-bis(2-octyldodecyl)-Benzo[3,8]phenanthrolin-1,3,6,8-(2H,7H)-tetron, 5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophen ergibt ein stark n-dotierbares π-konjugiertes Redoxpolymer . Diese Polymere sind aufgrund ihrer möglichen Anwendungen in der organischen Elektronik von Interesse.
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3.6CH3.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;;;;;;;;/h1-6H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQPMKITUNTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24S3Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778123 | |
| Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178931-63-0 | |
| Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)


![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)
